2-Bromo-4,4,4-trifluoro-2-butenenitrile

Catalog No.
S12919629
CAS No.
M.F
C4HBrF3N
M. Wt
199.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,4,4-trifluoro-2-butenenitrile

Product Name

2-Bromo-4,4,4-trifluoro-2-butenenitrile

IUPAC Name

2-bromo-4,4,4-trifluorobut-2-enenitrile

Molecular Formula

C4HBrF3N

Molecular Weight

199.96 g/mol

InChI

InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H

InChI Key

SIUGKXQZOZLYLJ-UHFFFAOYSA-N

Canonical SMILES

C(=C(C#N)Br)C(F)(F)F

2-Bromo-4,4,4-trifluoro-2-butenenitrile is a fluorinated organic compound characterized by the presence of bromine and trifluoromethyl groups. Its chemical structure consists of a butene backbone with a nitrile group (-C≡N) and a bromine atom attached to the second carbon, along with three fluorine atoms attached to the fourth carbon. The unique combination of these substituents imparts distinct chemical properties, making it an interesting subject for various

The reactivity of 2-bromo-4,4,4-trifluoro-2-butenenitrile can be attributed to its electrophilic nature due to the presence of the bromine atom and the electron-withdrawing trifluoromethyl group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
  • Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes, particularly in the presence of strong bases.
  • Addition Reactions: The double bond in the butene structure can participate in addition reactions with various reagents, including hydrogen halides or water.

While specific biological activity data for 2-bromo-4,4,4-trifluoro-2-butenenitrile is limited, compounds containing trifluoromethyl groups are known to exhibit significant biological properties. Trifluoromethylated compounds often display enhanced metabolic stability and altered pharmacokinetics. Research indicates that fluorinated compounds can interact with biological targets, potentially influencing enzyme activity and receptor binding.

Several methods have been explored for synthesizing 2-bromo-4,4,4-trifluoro-2-butenenitrile:

  • Bromination of Trifluorobutene: This method involves the bromination of 4,4,4-trifluoro-2-butene using bromine or N-bromosuccinimide in a suitable solvent.
  • Nitrile Formation: The nitrile group can be introduced through a reaction with sodium cyanide or other nitrating agents following the bromination step.
  • Dehalogenation Reactions: Utilizing dehalogenating agents such as zinc or magnesium in aqueous media can yield the desired compound from precursor halogenated materials .

2-Bromo-4,4,4-trifluoro-2-butenenitrile has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds or pharmaceuticals due to its unique reactivity.
  • Agricultural Chemicals: It may serve as a precursor for developing agrochemicals or pesticides.
  • Material Science: The compound's fluorinated nature could enhance material properties in polymers or coatings.

Research into the interactions of 2-bromo-4,4,4-trifluoro-2-butenenitrile with biological systems is essential for understanding its potential effects. Studies focusing on its reactivity with enzymes or cellular components could provide insights into its safety profile and efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 2-bromo-4,4,4-trifluoro-2-butenenitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-3,3,3-trifluoropropeneBromine at position 1; trifluoropropene backboneUsed in polymer synthesis; lower boiling point
2-Bromo-3,3,3-trifluoropropanenitrileBromine at position 2; nitrile groupPotential use in agrochemicals
3-Bromo-1,1-difluoropropyleneBromine at position 3; difluoropropylene backboneExhibits different reactivity patterns

These compounds highlight the unique positioning of substituents that influence their chemical behavior and applications. The trifluoromethyl group is particularly significant as it enhances lipophilicity and metabolic stability across various derivatives.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

198.92445 g/mol

Monoisotopic Mass

198.92445 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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